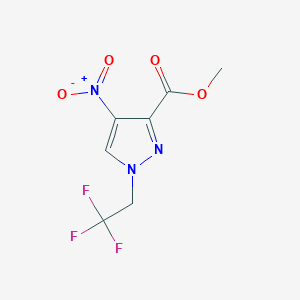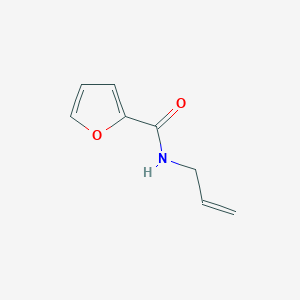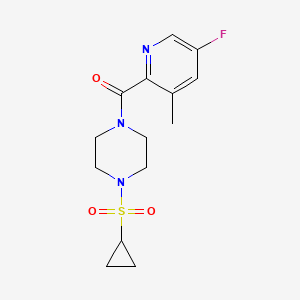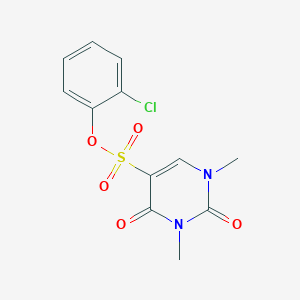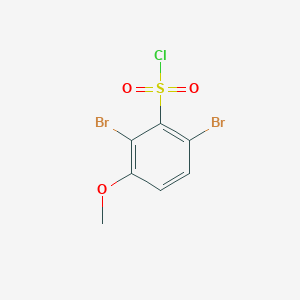
2,6-Dibromo-3-methoxybenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-3-methoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5Br2ClO3S and a molecular weight of 364.44 g/mol . It is characterized by the presence of two bromine atoms, a methoxy group, and a sulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-methoxybenzenesulfonyl chloride typically involves the bromination of 3-methoxybenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, reaction time, and the use of efficient purification techniques to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibromo-3-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The bromine atoms can participate in oxidation or reduction reactions, leading to the formation of different brominated or debrominated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include sulfonamide, sulfonate ester, and sulfonothioate derivatives, as well as various brominated or debrominated compounds .
Applications De Recherche Scientifique
2,6-Dibromo-3-methoxybenzenesulfonyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-3-methoxybenzenesulfonyl chloride involves the reactivity of its functional groups. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonyl derivatives. The bromine atoms can participate in various chemical reactions, influencing the reactivity and properties of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dibromo-3-methoxybenzenesulfonyl chloride
- 2,6-Dichloro-3-methoxybenzenesulfonyl chloride
- 2,6-Dibromo-4-methoxybenzenesulfonyl chloride
Uniqueness
2,6-Dibromo-3-methoxybenzenesulfonyl chloride is unique due to the specific positioning of the bromine atoms and the methoxy group on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in specific chemical reactions and applications .
Propriétés
IUPAC Name |
2,6-dibromo-3-methoxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2ClO3S/c1-13-5-3-2-4(8)7(6(5)9)14(10,11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGHSNWGUXRZEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)S(=O)(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
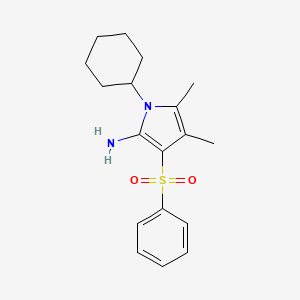
![1-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2470949.png)
![methyl 2-[(2Z)-2-[(3-phenylpropanoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2470950.png)
![2-(4-(benzo[d][1,3]dioxol-5-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide](/img/structure/B2470951.png)
![3-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B2470952.png)
![N-(4-chlorophenyl)-N'-[5-(4-methoxyanilino)-4H-1,2,4-triazol-3-yl]urea](/img/structure/B2470954.png)
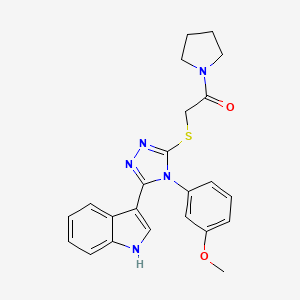
![N'-[(2,6-dichlorophenyl)methoxy]pyridine-4-carboximidamide](/img/structure/B2470962.png)
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2470963.png)
![2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B2470964.png)
